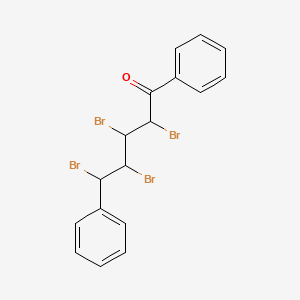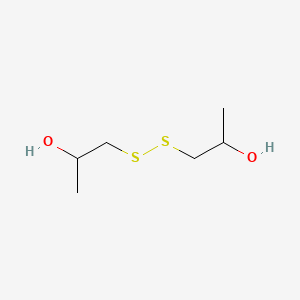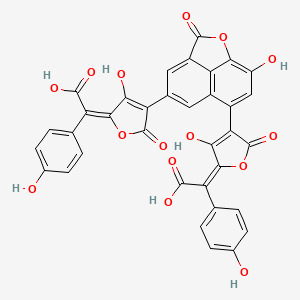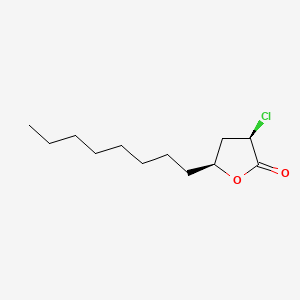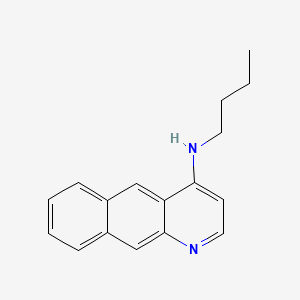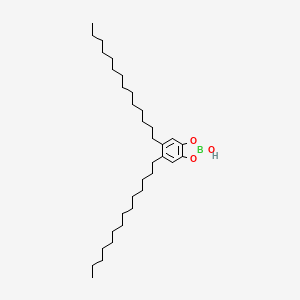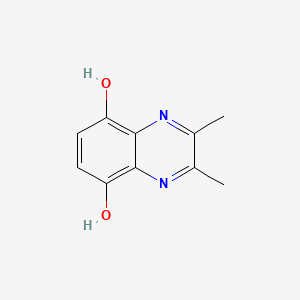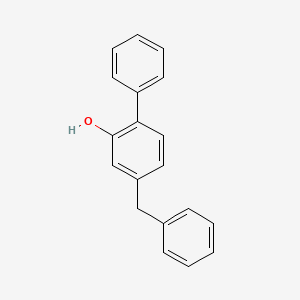
4-(Phenylmethyl)(1,1'-biphenyl)-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is an organic compound with the chemical formula C20H18O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene . This compound is part of the biphenyl family, which consists of two connected benzene rings, and it has a hydroxyl group (-OH) attached to one of the rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol typically involves the reaction of 4-bromobenzyl alcohol with biphenyl-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and yields. The purification process involves recrystallization from suitable solvents to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(Phenylmethyl)(1,1’-biphenyl)-2-one.
Reduction: Formation of 4-(Phenylmethyl)(1,1’-biphenyl).
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler structure with two connected benzene rings, lacking the hydroxyl group.
4-Methylbiphenyl: Similar structure with a methyl group instead of a hydroxyl group.
4-Hydroxybiphenyl: Similar structure with a hydroxyl group but without the phenylmethyl substituent.
Uniqueness
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is unique due to the presence of both a hydroxyl group and a phenylmethyl substituent. This combination allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
85959-13-3 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
5-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2 |
InChI-Schlüssel |
YQDDPPZDVUUXOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


